molecular formula C16H13N3O4 B14554899 2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 61762-14-9

2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione

Cat. No.: B14554899
CAS No.: 61762-14-9
M. Wt: 311.29 g/mol
InChI Key: LIRZENRCHQDYIT-UHFFFAOYSA-N
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Description

2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is notable for its vibrant color, which is a result of the azo linkage, and is commonly used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 1-phenylbutane-1,3-dione under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

    Reduction: The azo linkage can be reduced to form hydrazo compounds.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydrazo compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione involves the interaction of the azo group with various molecular targets. The azo linkage can undergo cleavage under certain conditions, releasing active intermediates that can interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
  • 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
  • 2-(2E)-2-{[(E)-(4-Nitrophenyl)diazenylmethylene}hydrazino]-1,3-benzothiazole

Uniqueness

2-[(E)-(4-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

61762-14-9

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(4-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione

InChI

InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-5-3-2-4-6-12)18-17-13-7-9-14(10-8-13)19(22)23/h2-10,15H,1H3

InChI Key

LIRZENRCHQDYIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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